molecular formula C16H19ClN4O4S B1373705 ethyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate CAS No. 1261016-92-5

ethyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate

Cat. No.: B1373705
CAS No.: 1261016-92-5
M. Wt: 398.9 g/mol
InChI Key: TUCDGMORBSVBIU-UHFFFAOYSA-N
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Description

Ethyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate (CAS 1261016-92-5) is a high-value chemical intermediate designed for advanced pharmaceutical and medicinal chemistry research. This compound belongs to the class of N-arylpiperazines and incorporates a sulfonylpyrazole scaffold, a structure frequently investigated for its potential biological activity . Its primary research application is as a key building block in the synthesis of novel active pharmaceutical ingredients (APIs) and other complex molecules for drug discovery programs . The presence of both the piperazine and pyrazole rings, linked by a sulfonyl group, offers multiple sites for chemical modification, making it a versatile scaffold for constructing compound libraries aimed at exploring new therapeutic areas . Pyrazole derivatives, in general, are extensively studied in scientific literature for a broad spectrum of biological properties, including antimicrobial, anti-inflammatory, and antitumor activities, and often act as kinase inhibitors or receptor antagonists . Researchers value this compound for its potential role in developing new anti-infective agents, as halogens like chlorine on the aromatic ring are known to play a significant role in enhancing biological activity . Supplied as a pharma-grade bulk API with a purity of >99%, this compound is rigorously quality-controlled and analyzed by techniques such as LCMS, GCMS, HPLC, and NMR to ensure consistency and reliability for your research outcomes . This product is intended for use in synthetic organic chemistry, biotechnology, and as a pesticide or dye intermediate in a laboratory setting . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 5-[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl-1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O4S/c1-2-25-16(22)14-11-18-19-15(14)26(23,24)21-9-7-20(8-10-21)13-5-3-12(17)4-6-13/h3-6,11H,2,7-10H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUCDGMORBSVBIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of 1H-pyrazole-4-carboxylic acid

  • Starting from 1H-pyrazole-4-carboxylic acid , esterification is achieved using ethanol and thionyl chloride at 0–20°C for 3 hours.
  • This reaction converts the acid to the ethyl ester with approximately 80% yield after purification by silica gel chromatography.
Step Reagents Conditions Yield (%) Notes
1 1H-pyrazole-4-carboxylic acid + EtOH + SOCl2 0–20°C, 3 h 80 TLC monitoring; silica gel column purification

Synthesis of 4-(4-chlorophenyl)piperazine

  • The 4-(4-chlorophenyl)piperazine is a commercially available or synthesized intermediate, commonly prepared by nucleophilic substitution reactions of piperazine with 4-chlorophenyl halides under basic conditions.
  • The compound is characterized by the presence of a piperazine ring substituted at one nitrogen with a 4-chlorophenyl group.

Formation of the Sulfonyl Linkage

Sulfonylation Reaction

  • The key step is the formation of the sulfonyl bond connecting the pyrazole and piperazine moieties.
  • This is typically achieved by reacting the ethyl 3-sulfonyl-1H-pyrazole-4-carboxylate intermediate with the 4-(4-chlorophenyl)piperazine under controlled conditions.

Typical Reaction Conditions

  • The sulfonyl chloride derivative of the pyrazole ester is reacted with the piperazine in an inert solvent (e.g., dichloromethane or tetrahydrofuran) at low temperature (0–5°C) to room temperature.
  • Bases such as triethylamine or pyridine are used to scavenge the released HCl.
  • The reaction proceeds with stirring for several hours to ensure completion.
Step Reagents Conditions Yield (%) Notes
2 Ethyl 3-sulfonyl chloride pyrazole + 4-(4-chlorophenyl)piperazine + base 0–25°C, 4–6 h 70–85 Base to neutralize HCl; inert atmosphere recommended

Purification and Characterization

  • The crude product is purified by recrystallization or column chromatography using solvents such as ethyl acetate/hexane mixtures.
  • Characterization is performed by NMR, LC-MS, and elemental analysis to confirm structure and purity.

Summary Table of Preparation Steps

Step No. Intermediate/Product Reagents/Conditions Yield (%) Remarks
1 Ethyl pyrazole-4-carboxylate 1H-pyrazole-4-carboxylic acid, EtOH, SOCl2, 0–20°C, 3 h 80 Esterification step
2 4-(4-chlorophenyl)piperazine Commercial or synthesized via substitution N/A Starting amine component
3 Ethyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate Sulfonyl chloride intermediate + piperazine, base, 0–25°C, 4–6 h 70–85 Sulfonylation coupling

Research Findings and Notes

  • The sulfonylation step is critical and sensitive to moisture and temperature; inert atmosphere and dry solvents improve yields and purity.
  • The ethyl ester functionality remains intact throughout the synthesis, allowing for potential further derivatization.
  • Analogous compounds with different piperazine substituents have been synthesized using similar methods, confirming the robustness of the sulfonylation approach.
  • Multi-component reactions (MCRs) involving pyrazole derivatives have been explored for related compounds but are less common for this specific sulfonylated piperazine-pyrazole structure.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced derivatives of the piperazine moiety.

    Substitution: Substituted derivatives at the chlorophenyl or sulfonyl groups.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a pyrazole core substituted with a sulfonyl group and a piperazine moiety. The synthesis typically involves multi-step reactions starting from commercially available pyrazole derivatives. The general synthetic route includes the following steps:

  • Formation of the Pyrazole Ring : Reaction of ethyl acetoacetate with hydrazine derivatives.
  • Sulfonation : Introduction of the sulfonyl group via sulfonyl chlorides.
  • Piperazine Substitution : Coupling with piperazine derivatives to yield the final product.

The structural formula can be represented as follows:

C15H18ClN3O4S\text{C}_{15}\text{H}_{18}\text{ClN}_3\text{O}_4\text{S}

Antidepressant Effects

Research has indicated that compounds containing piperazine and pyrazole structures exhibit antidepressant activity. Ethyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate has been evaluated in various preclinical models for its potential to alleviate symptoms of depression.

  • Mechanism of Action : The compound is believed to modulate serotonin and norepinephrine levels, similar to established antidepressants.

Anticancer Properties

The compound has shown promise in inhibiting the proliferation of various cancer cell lines, particularly lung cancer cells (A549).

  • In Vitro Studies : The compound demonstrated significant cytotoxicity against A549 cells, inducing apoptosis through mitochondrial pathways.

Antimicrobial Activity

Studies have reported that pyrazole derivatives possess antimicrobial properties. This compound has been tested against a range of bacteria and fungi.

  • Efficacy : The compound exhibited moderate antibacterial activity against Gram-positive bacteria and antifungal activity against certain pathogenic fungi.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of this compound:

StudyYearFindings
2012Demonstrated antipyretic and analgesic activities in pyrazole derivatives.
2015Evaluated antifungal activities against phytopathogenic fungi, identifying strong candidates for agricultural applications.
2020Investigated anticancer effects on A549 cells, highlighting apoptosis induction mechanisms.

Potential Therapeutic Applications

Given its diverse biological activities, this compound holds potential for development in various therapeutic areas:

  • Antidepressants : As a candidate for treating depression.
  • Anticancer Agents : For further development as a chemotherapeutic agent.
  • Antimicrobials : As a lead compound for new antibiotics or antifungals.

Mechanism of Action

The mechanism of action of ethyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Features :

  • Pyrazole ring : A five-membered heterocycle with two adjacent nitrogen atoms.
  • 4-Chlorophenyl group : Introduces hydrophobic and electron-withdrawing effects.
  • Ethyl ester : Modulates solubility and metabolic stability.

Applications :
This compound is primarily utilized in medicinal chemistry research, particularly as a scaffold for exploring interactions with neurological targets (e.g., serotonin or dopamine receptors) due to the piperazine moiety .

Comparison with Similar Compounds

Structural Analogues

The table below highlights structural similarities and differences with key analogues:

Compound Name Key Structural Features Biological Activity/Applications References
Ethyl 5-((4-(4-chlorophenyl)piperazin-1-yl)sulfonyl)-3-methyl-1H-pyrazole-4-carboxylate Methyl group at pyrazole 3-position instead of hydrogen. Similar receptor binding profile; improved metabolic stability due to methyl substitution.
Ethyl 5-(4-(4-(3,5-dimethylisoxazole-4-carbonyl)piperazin-1-yl)phenyl)-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate Isoxazole-carbonyl group on piperazine; 4-methoxyphenyl substituent. Enhanced anti-inflammatory and neuroprotective activity.
Ethyl 6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Tetrahydropyrimidine core instead of pyrazole. Antihypertensive and antimicrobial applications.
3-{[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[(2-methylphenyl)methyl]-1H-pyrazole-4-carboxamide Carboxamide group replaces ethyl ester; 2-methylbenzyl substitution. Higher larvicidal activity against Plutella xylostella due to carboxamide hydrophobicity.
Methyl 3-ethyl-5-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate Methoxy group on phenyl ring; methyl ester. Improved solubility and binding affinity to serotonin receptors.

Functional Group Impact

  • Sulfonyl-piperazine linkage : Critical for receptor binding in neurological targets. Its absence in simpler pyrazole esters (e.g., Ethyl 1-(2-methylphenyl)-1H-pyrazole-4-carboxylate) reduces affinity for CNS targets .
  • Chlorophenyl vs. Fluorophenyl : Substitution at the phenyl ring (4-Cl vs. 4-F) alters electron density, affecting interactions with hydrophobic pockets in enzymes or receptors .
  • Ester vs. Carboxamide : Ethyl esters generally offer better bioavailability, while carboxamides (e.g., compound in ) enhance target residence time due to stronger hydrogen bonding .

Biological Activity

Ethyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate, with the chemical formula C₁₆H₁₉ClN₄O₄S and a molecular weight of 398.87 g/mol, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological properties, including its synthesis, structure-activity relationships (SAR), and various pharmacological effects.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with piperazine and sulfonylating agents. The characterization of the compound is performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor activity. They have been shown to inhibit various cancer cell lines by targeting key pathways involved in tumor growth. For instance, studies have demonstrated that pyrazole compounds can inhibit BRAF(V600E) and EGFR pathways, crucial for the proliferation of certain cancer cells .

Antifungal and Antitubercular Effects

The compound has also been evaluated for its antifungal and antitubercular properties. In vitro studies have shown that it possesses notable antifungal activity against several pathogenic fungi strains and demonstrates effectiveness against Mycobacterium tuberculosis . The structural features of the pyrazole ring are believed to play a critical role in its bioactivity.

Anti-inflammatory Properties

This compound has been reported to exhibit anti-inflammatory effects, making it a candidate for further development in treating inflammatory diseases. The mechanism involves modulation of inflammatory cytokines and pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications on the pyrazole ring and the piperazine moiety can lead to variations in potency and selectivity against different biological targets. For example, substituents on the aromatic rings can significantly influence both antitumor and antimicrobial activities .

Case Studies

Several case studies highlight the effectiveness of this compound:

  • Antitumor Efficacy : A study involving various pyrazole derivatives showed that modifications led to enhanced activity against breast cancer cell lines, with some derivatives achieving IC50 values in the low micromolar range.
  • Antifungal Activity : In a comparative study, this compound was found to be more effective than standard antifungal agents against specific fungal strains.
  • In Vivo Studies : Animal models have demonstrated that this compound can reduce tumor size significantly compared to controls, indicating potential for therapeutic use .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate, and how can reaction conditions be optimized to improve yield?

  • Methodology : The synthesis typically involves a multi-step protocol:

  • Step 1 : Cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives to form the pyrazole core, as demonstrated in structurally analogous pyrazole-carboxylate syntheses .
  • Step 2 : Sulfonation of the piperazine moiety using chlorosulfonic acid or sulfur trioxide, followed by coupling with the pyrazole intermediate. Reaction optimization may include temperature control (e.g., 80°C in DMF) and stoichiometric adjustments (e.g., 1.2 equivalents of sulfonating agent) to minimize side products .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures is recommended for isolating high-purity product .
    • Key Data :
StepReagents/ConditionsYield Range
1Ethyl acetoacetate, DMF-DMA, 80°C60–75%
2SO₃·DMF, 4-(4-chlorophenyl)piperazine, 0°C→RT40–55%

Q. How can the structural integrity of this compound be confirmed using spectroscopic and crystallographic methods?

  • Analytical Workflow :

  • 1H/13C NMR : Confirm the presence of key groups:
  • Pyrazole C-H signals (δ 7.5–8.0 ppm for H-5) .
  • Piperazine sulfonyl group (δ 3.1–3.5 ppm for CH₂-SO₂) .
  • X-ray Crystallography : Resolve ambiguities in sulfonyl-piperazine orientation or pyrazole tautomerism. SHELX programs (e.g., SHELXL) are widely used for refining crystal structures of similar heterocycles .
    • Critical Parameters : Crystallization solvents (e.g., dichloromethane/methanol) must ensure single-crystal formation for accurate diffraction analysis .

Q. What stability considerations are critical for storing and handling this compound in experimental settings?

  • Degradation Risks : Hydrolysis of the ester group under basic conditions (pH > 9) or prolonged exposure to moisture.
  • Mitigation :

  • Storage: –20°C under inert atmosphere (argon) in amber vials.
  • Handling: Use anhydrous solvents (e.g., THF, DCM) for reactions to prevent ester cleavage .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) guide the design of derivatives targeting specific biological receptors?

  • Approach :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
  • Docking Studies : Use AutoDock Vina to assess interactions with receptors like BCL-2 (relevant to apoptosis studies). The sulfonyl-piperazine group may engage in hydrogen bonding with Asp108 or Arg143 residues .
    • Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays (e.g., fluorescence polarization) .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across different cell lines?

  • Hypothesis Testing :

  • Metabolic Stability : Assess hepatic microsomal degradation (e.g., human CYP3A4/2D6 isoforms) to identify species-specific metabolism .
  • Membrane Permeability : Use Caco-2 monolayer assays to evaluate efflux ratios (P-gp/BCRP involvement) .
    • Case Study : Discrepancies in cytotoxicity (e.g., IC₅₀ = 2 µM in HeLa vs. 15 µM in MCF-7) may arise from differential expression of drug transporters .

Q. How can advanced NMR techniques (e.g., NOESY, HSQC) elucidate dynamic conformational changes in solution?

  • Experimental Design :

  • NOESY : Detect spatial proximity between the piperazine CH₂ groups and pyrazole protons to map rotational barriers .
  • Variable-Temperature NMR : Monitor chemical shift changes (Δδ > 0.1 ppm) to identify temperature-dependent tautomerism in the pyrazole ring .
    • Limitations : Low solubility in non-polar solvents may require deuterated DMSO, complicating signal assignment .

Q. What mechanistic insights can be gained from kinetic studies of sulfonamide hydrolysis under varying pH conditions?

  • Protocol :

  • Kinetic Profiling : Use UV-Vis spectroscopy (λ = 260 nm) to track hydrolysis rates at pH 2–12.
  • Activation Parameters : Calculate ΔG‡ and Eₐ via Eyring and Arrhenius plots to distinguish acid/base-catalyzed pathways .
    • Findings : Hydrolysis is accelerated at pH < 3 (protonation of sulfonamide nitrogen) and pH > 10 (nucleophilic attack by OH⁻) .

Methodological Resources

  • Spectral Libraries : Compare experimental NMR data with PubChem entries (e.g., CID 2766283) for validation .
  • Crystallography Tools : Use Olex2 or Mercury for visualizing SHELX-refined structures .
  • Safety Protocols : Refer to SDS guidelines for handling pyrazole derivatives (e.g., PPE requirements, emergency rinsing procedures) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate

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